

Physical and chemical properties of Cyclo(Tyr-Leu).

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Cyclo(Tyr-Leu): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical, chemical, and biological properties of the cyclic dipeptide **Cyclo(Tyr-Leu)**. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways associated with its biological activities.

Physicochemical Properties

Cyclo(Tyr-Leu), a 2,5-diketopiperazine, is a heterocyclic organic molecule formed from the condensation of tyrosine and leucine residues. Its rigid cyclic structure imparts significant stability against enzymatic degradation compared to its linear counterparts.

General and Physical Properties

A summary of the key physical and chemical properties of **Cyclo(Tyr-Leu)** is presented in the table below.



Property	Value	Reference
Molecular Formula	C15H20N2O3	[1][2]
Molecular Weight	276.33 g/mol [1][2]	
CAS Number	82863-65-8	[1]
Appearance	White to off-white solid	[3]
Melting Point	Not explicitly reported in the searched literature.	
Solubility	Soluble in DMSO (≥ 16.67 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Limited solubility in water.	

Spectroscopic Data

While specific ¹H and ¹³C NMR spectra for Cyclo(L-Tyr-L-Leu) were not found in the provided search results, the structural elucidation of this and related cyclic dipeptides is typically achieved through 1D and 2D NMR techniques.[4] Mass spectrometry data provides valuable information for its identification and structural analysis.

Mass Spectrometry Data:

Ionization Mode	Precursor Ion (m/z)	Key Fragment Ions (m/z)	Reference
ESI+	277.1551 ([M+H]+)	136.0767, 107.0493, 91.0537	[1]

The fragmentation pattern in ESI-MS/MS typically involves the cleavage of the diketopiperazine ring and the side chains, providing structural information about the constituent amino acids.

Experimental Protocols



This section outlines the general methodologies for the synthesis and characterization of **Cyclo(Tyr-Leu)**.

Synthesis of Cyclo(L-Tyr-L-Leu) via Solution-Phase Synthesis

This protocol describes a general approach for the synthesis of cyclic dipeptides.

Workflow for Solution-Phase Synthesis of Cyclo(L-Tyr-L-Leu)



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Solution-phase synthesis workflow.

Detailed Steps:

- Protection of Amino Acids: The amino group of L-tyrosine is protected with a tertbutyloxycarbonyl (Boc) group, and the carboxylic acid of L-leucine is protected as a methyl ester.
- Dipeptide Formation: The protected amino acids, Boc-L-Tyr-OH and H-L-Leu-OMe, are coupled using a standard coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine) in an anhydrous solvent like dichloromethane (DCM). The reaction progress is monitored by thin-layer chromatography (TLC).[5]



- Purification of Linear Dipeptide: The resulting protected linear dipeptide (Boc-L-Tyr-L-Leu-OMe) is purified using column chromatography.
- Deprotection: The Boc protecting group is removed under acidic conditions, for example, using trifluoroacetic acid (TFA) in DCM or a solution of HCl in dioxane. The methyl ester can be saponified using a base like NaOH.
- Cyclization: The deprotected linear dipeptide is subjected to cyclization under high dilution conditions in a high-boiling solvent such as isopropanol or toluene, often with heating. This favors intramolecular cyclization over intermolecular polymerization.
- Purification of Cyclo(Tyr-Leu): The final product is purified by recrystallization or column chromatography.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: 5-10 mg of the purified **Cyclo(Tyr-Leu)** is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The solution should be filtered to remove any particulate matter.[6][7]
- Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
 2D NMR experiments such as COSY, HSQC, and HMBC are typically used to confirm the structure and assign all proton and carbon signals.

Liquid Chromatography-Mass Spectrometry (LC-MS)

- Sample Preparation: A stock solution of Cyclo(Tyr-Leu) is prepared in a suitable solvent
 (e.g., methanol or acetonitrile) and then diluted to an appropriate concentration (typically in
 the μg/mL to ng/mL range) with the mobile phase. The sample should be filtered through a
 0.22 μm filter before injection.[8]
- Data Acquisition: The sample is analyzed using a reverse-phase C18 column with a gradient elution, for example, using a mobile phase of water and acetonitrile with a modifier like formic acid. Mass spectrometric detection is performed using an electrospray ionization (ESI)



source in positive ion mode. Tandem mass spectrometry (MS/MS) is used to obtain fragmentation data for structural confirmation.

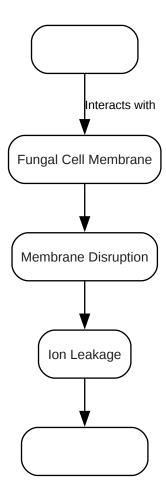
Biological Activities and Signaling Pathways

Cyclo(Tyr-Leu) has been reported to exhibit a range of biological activities, including antifungal, cytotoxic, and anticoagulant effects.

Antifungal Activity

Cyclic dipeptides, in general, are known to possess antifungal properties. The proposed mechanisms of action often involve the disruption of the fungal cell membrane integrity or the inhibition of enzymes crucial for cell wall synthesis.[4] However, a specific signaling pathway for the antifungal activity of **Cyclo(Tyr-Leu)** has not been elucidated in the available literature.

Hypothesized Antifungal Mechanism of Action





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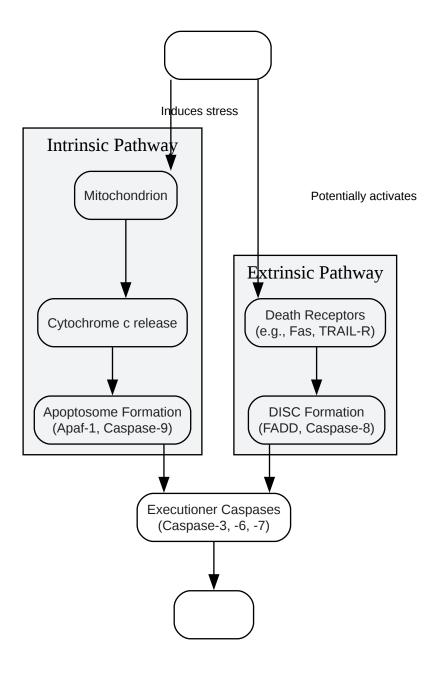
Hypothesized antifungal mechanism.

Cytotoxic Activity and Apoptosis Induction

Cyclo(Tyr-Leu) has demonstrated cytotoxic effects against certain cancer cell lines. While the precise signaling cascade for **Cyclo(Tyr-Leu)** is not fully detailed, related cyclic dipeptides have been shown to induce apoptosis. This process is often mediated through complex signaling pathways involving the activation of caspases and modulation of pro- and antiapoptotic proteins.

Generalized Apoptosis Signaling Pathway





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Generalized apoptosis pathways.

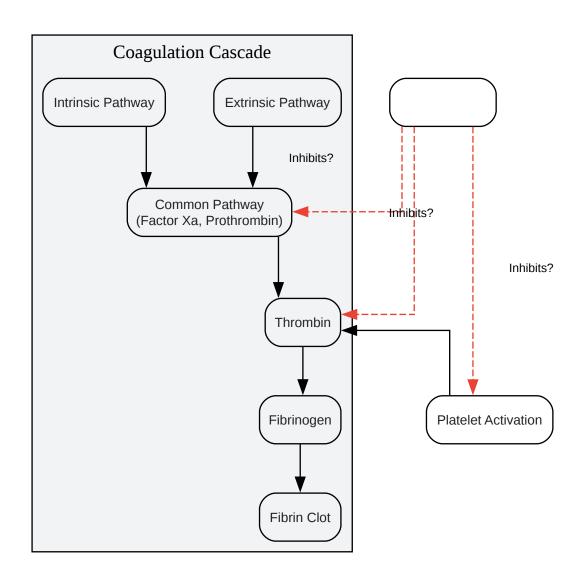
Studies on other cytotoxic compounds suggest the involvement of pathways like the PI3K/Akt/mTOR and NF-κB signaling, which are critical for cell survival and proliferation. Inhibition of these pathways can lead to apoptosis.[9][10] Further research is needed to determine if **Cyclo(Tyr-Leu)** exerts its cytotoxic effects through modulation of these specific pathways.



Anticoagulant Activity

Cyclo(Tyr-Leu) has been shown to prolong coagulation times, including prothrombin time (PT), activated partial thromboplastin time (APTT), and thrombin time (TT). This suggests an interference with the coagulation cascade. The coagulation cascade involves a series of enzymatic activations of coagulation factors, culminating in the formation of a fibrin clot. Platelets also play a crucial role in this process.

Simplified Coagulation Cascade and Potential Interaction Points



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Potential sites of anticoagulant action.



The prolongation of PT, APTT, and TT suggests that **Cyclo(Tyr-Leu)** may inhibit one or more coagulation factors in the common pathway (such as Factor Xa or thrombin) or interfere with fibrinogen conversion to fibrin. It could also potentially interact with platelet receptors involved in coagulation factor binding.[11][12] However, the precise molecular target of **Cyclo(Tyr-Leu)** in the coagulation cascade has not been identified.

Conclusion

Cyclo(Tyr-Leu) is a cyclic dipeptide with interesting and diverse biological activities. While its fundamental physicochemical properties are reasonably well-characterized, further research is required to elucidate the specific details of its spectroscopic characteristics, develop optimized and detailed synthetic protocols, and, most importantly, to unravel the precise molecular mechanisms and signaling pathways underlying its antifungal, cytotoxic, and anticoagulant effects. A deeper understanding of these aspects will be crucial for evaluating its potential as a lead compound in drug discovery and development.

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